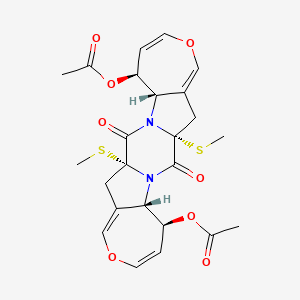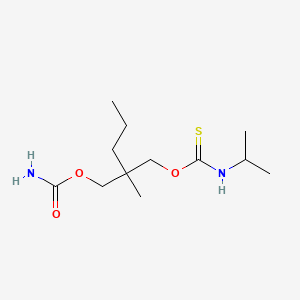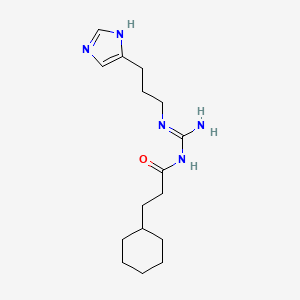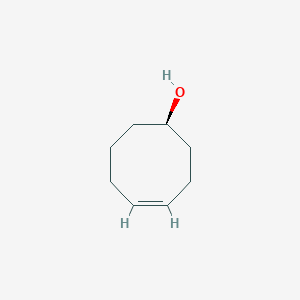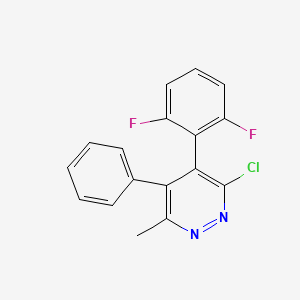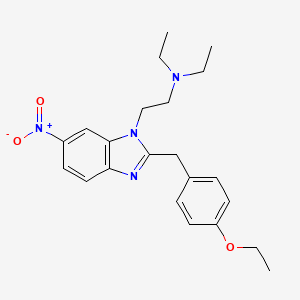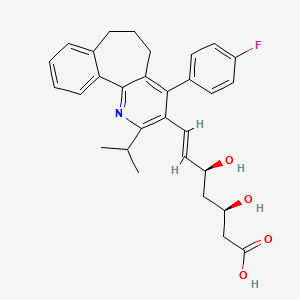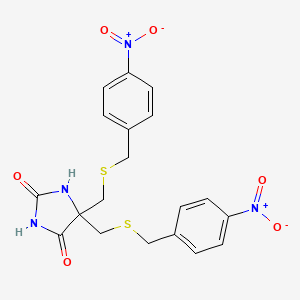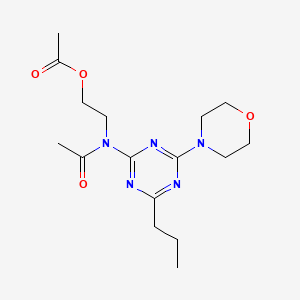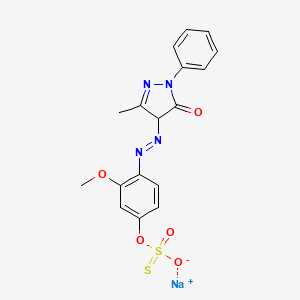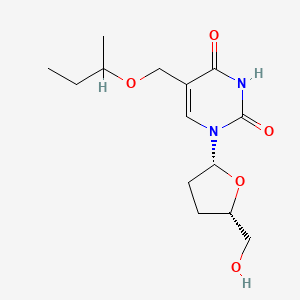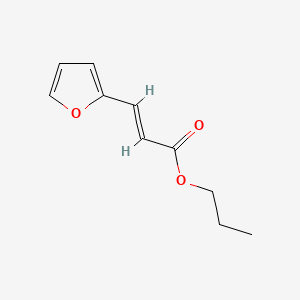
Propyl 3-(2-furyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 3-(2-furyl)acrylate: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acrylic ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propyl 3-(2-furyl)acrylate can be synthesized through the esterification of 3-(2-furyl)acrylic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as silica-supported sulfuric acid, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: Propyl 3-(2-furyl)acrylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The double bond in the acrylic ester group can be reduced to form the corresponding saturated ester.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Propyl 3-(2-furyl)propanoate.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
Propyl 3-(2-furyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of Propyl 3-(2-furyl)acrylate involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the acrylic ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Methyl 3-(2-furyl)acrylate
- Ethyl 3-(2-furyl)acrylate
- Butyl 3-(2-furyl)acrylate
Comparison: Propyl 3-(2-furyl)acrylate is unique due to its specific ester group, which influences its physical and chemical properties. Compared to its methyl and ethyl analogs, the propyl ester has a higher boiling point and different solubility characteristics. These differences can affect its reactivity and suitability for various applications.
Propriétés
Numéro CAS |
63485-68-7 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
propyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(11)6-5-9-4-3-8-12-9/h3-6,8H,2,7H2,1H3/b6-5+ |
Clé InChI |
RRFBKGHLBNBFGL-AATRIKPKSA-N |
SMILES isomérique |
CCCOC(=O)/C=C/C1=CC=CO1 |
SMILES canonique |
CCCOC(=O)C=CC1=CC=CO1 |
Densité |
1.071-1.077 (20°) |
Description physique |
Colourless to pale yellow liquid; Light strawberry, pear-like aroma |
Solubilité |
Insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


